molecular formula C32H37N7O5 B8237023 ethyl 3-[[2-[[4-[(Z)-N'-butoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate

ethyl 3-[[2-[[4-[(Z)-N'-butoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate

Cat. No.: B8237023
M. Wt: 599.7 g/mol
InChI Key: WJPQOZUUJHIDCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[[2-[[4-[(Z)-N'-butoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate is a benzimidazole-derived compound featuring a pyridinylamino group, a butoxycarbonylcarbamimidoyl substituent, and an ethyl ester moiety. Its structure includes a 1-methylbenzimidazole core linked to a pyridin-2-ylamino-propanoate chain and a 4-substituted anilino group . This compound is notable for its role as a prodrug, with modifications such as the ethyl ester enhancing oral bioavailability by improving solubility and metabolic stability . Synonyms include "ethyl 3-[[2-[(4-cyanoanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate" (CAS 212322-77-5), highlighting structural variations in substituents .

Properties

IUPAC Name

ethyl 3-[[2-[[4-[(Z)-N'-butoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37N7O5/c1-4-6-19-44-32(42)37-30(33)22-10-13-24(14-11-22)35-21-28-36-25-20-23(12-15-26(25)38(28)3)31(41)39(18-16-29(40)43-5-2)27-9-7-8-17-34-27/h7-15,17,20,35H,4-6,16,18-19,21H2,1-3H3,(H2,33,37,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPQOZUUJHIDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)/N=C(/C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-[[2-[[4-[(Z)-N'-butoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate (CAS No. 1869943-60-1) is a complex organic compound with potential biological activity. Its intricate structure suggests various interactions at the molecular level, which may lead to significant pharmacological effects. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C34H41N7O5C_{34}H_{41}N_7O_5 with a molecular weight of approximately 627.73 g/mol. The structure includes multiple functional groups, such as benzimidazole and pyridine derivatives, which are known to exhibit diverse biological activities.

PropertyValue
Molecular FormulaC34H41N7O5
Molecular Weight627.73 g/mol
CAS Number1869943-60-1
SynonymsBIBR 1048

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission and could be relevant for neurodegenerative diseases.
  • Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
  • Anticancer Activity : The structural components may interact with cellular pathways involved in cancer proliferation and apoptosis.

Research Findings

Recent studies have explored the biological activities of similar compounds, providing insights into the potential effects of this compound.

Case Study: Inhibition of Cholinesterases

A study reported that compounds with similar structures demonstrated significant inhibitory activities against AChE and BChE:

CompoundAChE IC50 (µM)BChE IC50 (µM)
Ethyl 3-(2-(4-(N-butoxycarbonyl)phenyl)amino)methyl-benzimidazole157.3146.42

This suggests that this compound may exhibit similar properties.

Antimicrobial Activity

Another investigation into structurally related compounds revealed moderate to significant antibacterial and antifungal activities:

PathogenActivity Level
Escherichia coliModerate
Staphylococcus aureusSignificant
Candida albicansModerate

These findings indicate a promising profile for potential therapeutic applications against infections.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to ethyl 3-[[2-[[4-[(Z)-N'-butoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate]. For instance, derivatives of benzimidazole have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Anticoagulant Properties

The compound is structurally related to known anticoagulants like Dabigatran Etexilate. Research indicates that similar compounds can act as direct thrombin inhibitors, making them valuable in preventing blood clots in patients with atrial fibrillation or those undergoing surgery .

Anti-inflammatory Effects

In silico studies suggest that derivatives of this compound may inhibit enzymes involved in inflammation pathways, such as lipoxygenase. This positions it as a candidate for developing new anti-inflammatory drugs .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cells
AnticoagulantDirect thrombin inhibition
Anti-inflammatoryInhibition of lipoxygenase

Case Study: Synthesis and Evaluation

A study conducted by researchers synthesized a series of benzimidazole derivatives and evaluated their biological activities. The results showed that certain modifications led to enhanced anticancer activity against various cancer cell lines, suggesting that structural optimization could yield more potent compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Alkyl Chains

Butoxy vs. Hexoxy Derivatives

  • Ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate (): This analog replaces the butoxy group with a longer hexyl chain. The hexyl group increases lipophilicity (logP ~4.2 vs. 0.25 mg/mL for butoxy) .

Ethyl vs. Methyl Esters

  • Methyl 3-(2-(((4-(((hexyloxy)carbonyl)carbamoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate (CAS 1408238-39-0, ): Substitution of the ethyl ester with a methyl group reduces molecular weight (614.69 g/mol vs. 626.72 g/mol for the ethyl analog) and may accelerate esterase-mediated hydrolysis, affecting prodrug activation kinetics .
Pharmacokinetic and Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (mg/mL) logP Bioavailability (Oral, %)
Target Compound (Butoxy) C₃₃H₃₈N₆O₆ 626.72 Butoxycarbonylcarbamimidoyl, ethyl ester 0.25 3.8 55% (prodrug)
Hexoxy Derivative () C₃₅H₄₂N₆O₆ 654.75 Hexoxycarbonylcarbamimidoyl 0.12 4.2 48%
Methyl Ester (CAS 1408238-39-0, Evid. 6) C₃₃H₃₈N₆O₆ 614.69 Hexoxycarbonylcarbamimidoyl, methyl ester 0.18 4.0 42%
Structural Similarity Analysis

Using the Tanimoto coefficient method (as applied in ), the target compound shares ~56% similarity with analogs like ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate (CAS 866084-31-3), which replaces the butoxycarbonylcarbamimidoyl group with a cyano substituent.

Prodrug Formulations and Salt Forms

The methanesulphonate salt form of the target compound (prepared in ) demonstrates enhanced aqueous solubility (1.8 mg/mL vs. 0.25 mg/mL for the free base) due to ionic interactions, improving bioavailability in preclinical models .

Key Research Findings and Implications

  • Alkyl Chain Length : Longer chains (e.g., hexoxy) improve lipophilicity but may compromise solubility and metabolic stability .
  • Ester Groups : Ethyl esters balance hydrolysis rates and bioavailability better than methyl esters .
  • Salt Forms : Methanesulphonate derivatives optimize solubility for oral delivery .

Preparation Methods

Pinner Reaction Optimization

ParameterOptimal ValueImpact on Yield
Nitrile:Ammonia Ratio1:2.5Maximizes amidine formation
Temperature0–5°CReduces hydrolysis
Reaction Time24 hours97% yield

Butoxycarbonyl Protection

Reaction with n-butyl chloroformate in dichloromethane at 0–5°C introduces the protecting group:

Purification : Recrystallization from ethyl acetate/isopropyl alcohol mixtures achieves 98.5% purity.

Final Purification and Salt Formation

Conversion to the mesylate salt enhances stability and bioavailability. Methanesulfonic acid in acetone at 25–30°C yields the final product with >99.5% purity:

StepConditionsPurity
Salt FormationMethanesulfonic acid, acetone99.5%
Crystallization0–5°C, 12 hours99.9%

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
Fe-Mediated ReductionCost-effective, scalableLonger reaction time90–92%
Catalytic HydrogenationFasterCatalyst poisoning risk85–88%
Pinner Reaction (DoE)High amidine yieldTemperature-sensitive97%

Critical Process Parameters

  • Cyclization pH : Maintained at 2.5–3.5 to prevent side reactions.

  • Protection Group Stability : Butoxycarbonyl group requires anhydrous conditions to avoid hydrolysis.

  • Impurity Control : Chromatography (C18 columns) or selective crystallization removes <0.1% residual intermediates.

Industrial-Scale Considerations

  • Batch vs. Continuous Flow : Continuous flow systems reduce reaction times for nitro reduction by 40%.

  • Solvent Recovery : Ethyl acetate and acetone are recycled, reducing environmental impact.

  • Regulatory Compliance : ICH Q3A/B guidelines ensure impurity profiles meet <0.15% thresholds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 3-[[2-[[4-[(Z)-N'-butoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The compound can be synthesized via a multi-step reaction starting with the conversion of a nitrile intermediate to an amidine group. A key step involves dissolving ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate in ethanol (EtOH) under ammonia (15–18% w/w) with N-acetyl cysteine as a catalyst at 25°C for 24 hours . Yield optimization requires precise control of solvent polarity, temperature, and catalyst stoichiometry. Parallel monitoring via TLC or HPLC is recommended to track intermediate formation.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Comprehensive characterization involves:

  • Infrared (IR) spectroscopy : To confirm functional groups (e.g., amidine C=N stretch near 1650 cm⁻¹ and ester C=O near 1730 cm⁻¹) .
  • NMR (¹H and ¹³C) : For structural elucidation of the benzimidazole core, pyridine ring, and propanoate sidechain. For example, the methyl group on the benzimidazole typically resonates at δ 2.5–3.0 ppm in ¹H NMR .
  • Elemental analysis : To validate purity by comparing experimental vs. calculated C/H/N percentages, with discrepancies >0.3% indicating impurities .

Q. How can solubility and formulation challenges be addressed for in vitro assays involving this compound?

  • Methodological Answer : The ester moiety enhances solubility in polar aprotic solvents (e.g., DMSO or EtOH). For aqueous assays, prepare stock solutions in DMSO (≤5% v/v) to avoid precipitation. Dynamic light scattering (DLS) can assess colloidal stability, while lyophilization may improve storage stability .

Advanced Research Questions

Q. How can computational modeling be integrated into the design of derivatives or reaction optimization for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and molecular docking can predict reactivity and binding affinities. For example, the ICReDD framework combines reaction path searches with experimental feedback to optimize conditions (e.g., solvent selection, catalyst loading) . Virtual screening of substituents on the benzimidazole or pyridine rings can prioritize synthetic targets with desired properties .

Q. What strategies are recommended for resolving contradictions between theoretical predictions and experimental data in synthesis or biological activity?

  • Methodological Answer : Discrepancies in elemental analysis (e.g., C/H/N deviations) may arise from incomplete purification or side reactions. Re-crystallization in EtOH/water mixtures (9:1 v/v) can improve purity . For biological data contradictions (e.g., unexpected IC₅₀ values), validate assay conditions (e.g., pH, temperature) and use orthogonal techniques like SPR or ITC to confirm binding kinetics .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for derivatives of this compound?

  • Methodological Answer :

  • Structural modifications : Replace the butoxycarbonyl group with other carbamates (e.g., tert-butoxy) or alter the pyridine ring substituents. Synthesize analogs via parallel synthesis using solid-phase techniques .
  • Activity testing : Use standardized assays (e.g., enzyme inhibition or cell viability) with rigorous controls. For example, in , derivatives with fluorophenyl or bromophenyl substituents showed enhanced activity, suggesting electron-withdrawing groups improve target engagement .
  • Data analysis : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity, using software like MOE or Schrödinger .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.